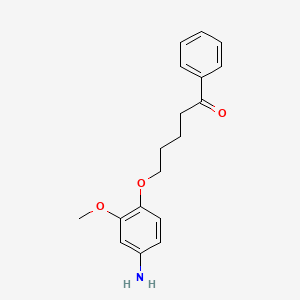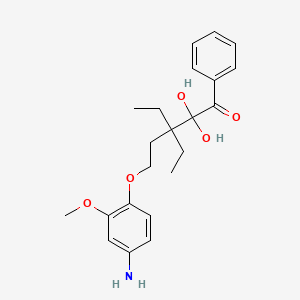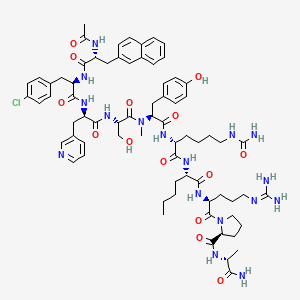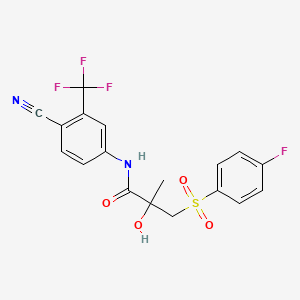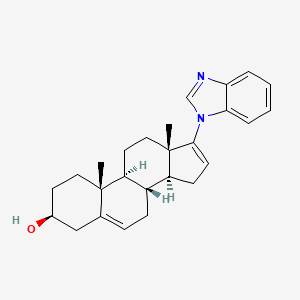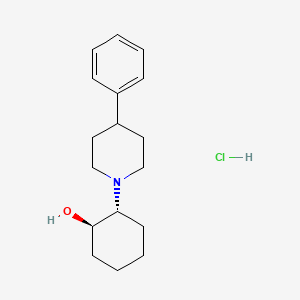
ベサニコール塩酸塩
概要
説明
バトラコトキシンは、特定の種類の甲虫、鳥類、およびカエルに見られる非常に強力な心毒性および神経毒性ステロイドアルカロイドです。 その名前は、ギリシャ語の「βάτραχος」 (bátrachos) に由来し、カエルを意味します . この化合物は、高毒性で知られており、マウスにおけるLD50はマイクログラム単位の1桁です . それは知られている最も致命的な毒素の1つであり、南アメリカの先住民が吹き矢の毒として使用してきました .
科学的研究の応用
Batrachotoxin is widely used in scientific research due to its ability to specifically stabilize voltage-gated sodium channels in an active, open form . This property makes it a valuable tool for studying ion transport and the dynamic nature of sodium channels . In addition to its use in chemistry and biology, batrachotoxin has applications in medicine for understanding cardiac and neural functions .
作用機序
バトラコトキシンは、ナトリウムチャネルに不可逆的に結合することによってその効果を発揮し、チャネルが開いたままでいるようにする構造変化を引き起こします . この作用によりチャネルが閉じることができなくなり、ナトリウムが継続的に流入し、麻痺および死亡につながります . 分子標的は、神経および筋肉細胞の電圧依存性ナトリウムチャネルです .
類似化合物:
- イソバトラコトキシン
- シュードバトラコトキシン
- バトラコトキシニンA
比較: バトラコトキシンは、高毒性とナトリウムチャネルに対する特異的な作用のために独特です . イソバトラコトキシンやシュードバトラコトキシンなどの類似の化合物は、構造的に似ていますが、効力と生物学的効果が異なります . たとえば、バトラコトキシニンAは効力は低いですが、さまざまな研究目的でバトラコトキシンまたは他のアナログに変換できます .
将来の方向性
生化学分析
Biochemical Properties
Vesamicol hydrochloride plays a significant role in biochemical reactions, particularly those involving acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), a protein responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . The interaction between Vesamicol hydrochloride and VAChT is non-competitive and reversible .
Cellular Effects
Vesamicol hydrochloride affects various types of cells and cellular processes. By inhibiting the uptake of ACh into synaptic vesicles, it reduces the release of ACh, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Vesamicol hydrochloride involves its binding to the intracellular transporter VAChT. This binding blocks the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm . As a result, acetylcholine loading is blocked, leading to empty vesicles fusing with neuron membranes and a decrease in ACh release .
Temporal Effects in Laboratory Settings
The effects of Vesamicol hydrochloride change over time in laboratory settings. For instance, in male Wistar rats, the levels of cytosolic acetylcholine (ACh) increased in all regions of the brain, while those of vesicular ACh decreased in all regions except for the striatum .
Dosage Effects in Animal Models
The effects of Vesamicol hydrochloride vary with different dosages in animal models. For example, in male Wistar rats, a dosage of 3 mg/kg of Vesamicol hydrochloride increased the levels of cytosolic acetylcholine in all regions of the brain .
Metabolic Pathways
Vesamicol hydrochloride is involved in the metabolic pathway of acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), which is responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal .
Transport and Distribution
Vesamicol hydrochloride is transported and distributed within cells and tissues through its interaction with the vesicular acetylcholine transporter (VAChT) . This interaction influences the localization and accumulation of Vesamicol hydrochloride.
Subcellular Localization
Vesamicol hydrochloride is localized in the presynaptic nerve terminal, where it interacts with the vesicular acetylcholine transporter (VAChT) to inhibit the uptake of acetylcholine into synaptic vesicles .
準備方法
合成経路と反応条件: バトラコトキシンの全合成は、その複雑な構造のために非常に複雑です。その構造には、2つの二重結合、1つの窒素、および5つの酸素官能基を持つ6/6/6/5員環炭素環が含まれています . 注目すべき合成経路の1つは、光レドックスカップリング反応に続き、局所的不斉化反応を含むものです . Du Boisらによるもう1つのアプローチでは、ラジカルカスケード反応を用いて24工程で合成を達成しました .
工業的生産方法: バトラコトキシンの複雑さと高毒性のため、工業的生産は実現可能ではありません。 この化合物は、通常、毒矢ガエルの皮膚などの天然源から単離されています .
化学反応の分析
反応の種類: バトラコトキシンは、酸化、還元、および置換などのさまざまな化学反応を起こします。 この化合物の高い酸化レベルは、合成化学者にとって難しい課題です .
一般的な試薬と条件:
主な生成物: これらの反応から形成される主な生成物には、バトラコトキシニンAおよび他のバトラコトキシンアナログが含まれます .
4. 科学研究への応用
バトラコトキシンは、電圧依存性ナトリウムチャネルを活性な開いた形で特異的に安定させる能力のために、科学研究で広く使用されています . この特性により、イオン輸送およびナトリウムチャネルの動的性質を研究するための貴重なツールとなります . 化学および生物学における使用に加えて、バトラコトキシンは、心臓および神経機能の理解のための医学においても応用されています .
類似化合物との比較
- Isobatrachotoxin
- Pseudobatrachotoxin
- Batrachotoxinin A
Comparison: Batrachotoxin is unique due to its high toxicity and specific action on sodium channels . While similar compounds like isobatrachotoxin and pseudobatrachotoxin share structural similarities, they differ in potency and specific biological effects . Batrachotoxinin A, for example, is less potent but can be converted to batrachotoxin or other analogs for various research purposes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Vesamicol hydrochloride involves the reaction of two main starting materials, namely, 2-(2-diethylaminoethoxy)ethanol and 2,3-dimethoxy-5-methylpyridine. The reaction is carried out in the presence of hydrochloric acid and a reducing agent such as sodium borohydride. The resulting product is then purified and converted to its hydrochloride salt form.", "Starting Materials": [ "2-(2-diethylaminoethoxy)ethanol", "2,3-dimethoxy-5-methylpyridine", "Hydrochloric acid", "Sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-(2-diethylaminoethoxy)ethanol and 2,3-dimethoxy-5-methylpyridine in a reaction vessel.", "Step 2: Add hydrochloric acid to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction by adding water to the mixture.", "Step 5: Extract the product with an organic solvent such as dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography.", "Step 7: Convert the product to its hydrochloride salt form by adding hydrochloric acid and recrystallizing." ] } | |
CAS番号 |
120447-62-3 |
分子式 |
C17H26ClNO |
分子量 |
295.8 g/mol |
IUPAC名 |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1 |
InChIキー |
XJNUHVMJVWOYCW-GBNZRNLASA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
正規SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
22232-64-0 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(4-phenyl-1-piperidinyl)cyclohexanol 2-(4-phenylpiperidino)cyclohexanol AH 5183 AH-5183 methylvesamicol vesamicol vesamicol hydrochloride vesamicol hydrochloride, (+,-)- vesamicol, (+,-)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







